2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to the pyrazole ring, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, to exert their effects .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The presence of the iodine atom might enhance the compound’s reactivity, allowing it to form strong interactions with its targets.
Biochemical Pathways
Imidazole derivatives, which share structural similarities with this compound, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .
Result of Action
Compounds with similar structures have been reported to exert a variety of effects at the molecular and cellular levels, such as inhibiting cell proliferation, modulating immune responses, and inducing apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, such as this compound, show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Given the broad range of biological activities of pyrazole derivatives, it is likely that this compound influences cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure The iodination can be achieved using iodine or iodine monochloride under mild conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and carboxylation reactions using continuous flow reactors to ensure high yield and purity. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Deiodinated pyrazole derivatives.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole
- 1-Benzyl-4-iodo-1H-pyrazole
- 1H-pyrazole-1-acetic acid, 4-iodo-, ethyl ester
- 1-Butyl-4-iodo-1H-pyrazole
Uniqueness
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-iodo-3-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-6(8)3-10(9-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGSDMUXVZAMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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